

Physicochemical Properties of 5,5-Diethyl-2-methylheptane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,5-Diethyl-2-methylheptane

Cat. No.: B14538938

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Diethyl-2-methylheptane is a branched alkane with the chemical formula C₁₂H₂₆.^{[1][2]} As a member of the alkane family, it is a nonpolar molecule, which dictates its solubility and other physical properties.^{[3][4]} Understanding the physicochemical properties of such compounds is crucial in various fields, including solvent chemistry and as a basis for comparison in drug development and materials science. This technical guide provides a summary of the available data for **5,5-Diethyl-2-methylheptane** and outlines general experimental protocols for determining key physicochemical characteristics of alkanes.

Core Physicochemical Properties

Quantitative experimental data for **5,5-Diethyl-2-methylheptane** is limited. The following tables summarize the available computed data for the target compound, alongside experimental data for a related isomer, 5-Ethyl-2-methylheptane, to provide context.

Table 1: Computed Physicochemical Properties of **5,5-Diethyl-2-methylheptane**

Property	Value	Source
Molecular Formula	C12H26	PubChem[1]
Molecular Weight	170.33 g/mol	PubChem[1]
IUPAC Name	5,5-diethyl-2-methylheptane	PubChem[1]
CAS Registry Number	62198-95-2	NIST WebBook[2]
InChIKey	XPAWKGLXSPHNAN-UHFFFAOYSA-N	NIST WebBook[2]

Table 2: Experimental Physicochemical Properties of a Related Isomer (5-Ethyl-2-methylheptane)

Property	Value	Source
Melting Point	-53.99°C	ChemicalBook[5]
Boiling Point	159.71°C	ChemicalBook[5]
Density	0.7320 g/mL	ChemicalBook[5]
Refractive Index	1.4111	ChemicalBook[5]

General Characteristics of Alkanes

Alkanes like **5,5-Diethyl-2-methylheptane** are characterized by the following general properties:

- Solubility: Due to their nonpolar nature, alkanes are generally insoluble in water but soluble in nonpolar organic solvents.[3][4]
- Density: Most alkanes have densities less than 1.0 g/mL, meaning they are less dense than water.[3]
- Boiling and Melting Points: The boiling and melting points of alkanes tend to increase with molecular weight.[4] Branching in the carbon chain, as seen in **5,5-Diethyl-2-**

methylheptane, can lead to lower boiling points compared to their straight-chain isomers due to reduced surface area and weaker intermolecular van der Waals forces.

Experimental Protocols

While specific experimental data for **5,5-Diethyl-2-methylheptane** is not readily available, the following are detailed methodologies for determining the key physicochemical properties of alkanes.

Determination of Density

The density of liquid alkanes can be precisely measured using a vibrating tube densimeter.[\[6\]](#)

Methodology:

- Calibration: The instrument is first calibrated using two standards of known density, typically dry air and pure water.
- Sample Introduction: A small, bubble-free sample of the alkane is introduced into the U-shaped vibrating tube.
- Temperature Control: The temperature of the sample is precisely controlled using a Peltier thermostat.
- Measurement: The instrument measures the oscillation period of the vibrating tube containing the sample. This period is directly related to the density of the sample.
- Calculation: The density is calculated from the oscillation period using the calibration constants.

Determination of Boiling Point

The boiling point of an alkane can be determined using various methods, including distillation and ebulliometry.

Methodology (Distillation):

- Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed at the vapor outlet.
- Sample Heating: The alkane sample in the distillation flask is heated.
- Vaporization and Condensation: As the liquid boils, the vapor rises, and its temperature is measured by the thermometer. The vapor then passes into the condenser, where it cools and liquefies, and the condensate is collected in the receiving flask.
- Boiling Point Reading: The boiling point is recorded as the stable temperature at which the liquid and vapor are in equilibrium.

Determination of Solubility

The solubility of an alkane in a given solvent (e.g., water, organic solvents) can be determined by the saturation method.

Methodology:

- Saturation: An excess amount of the alkane is added to a known volume of the solvent in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that the solvent is saturated with the alkane.
- Phase Separation: The mixture is allowed to stand undisturbed to allow for the separation of the undissolved alkane from the saturated solution.
- Concentration Measurement: A sample of the saturated solution is carefully withdrawn, and the concentration of the dissolved alkane is determined using an appropriate analytical technique, such as gas chromatography.

Logical Relationships of Physicochemical Properties

The following diagram illustrates the hierarchical relationship between the molecular structure of **5,5-Diethyl-2-methylheptane** and its resulting physicochemical properties.

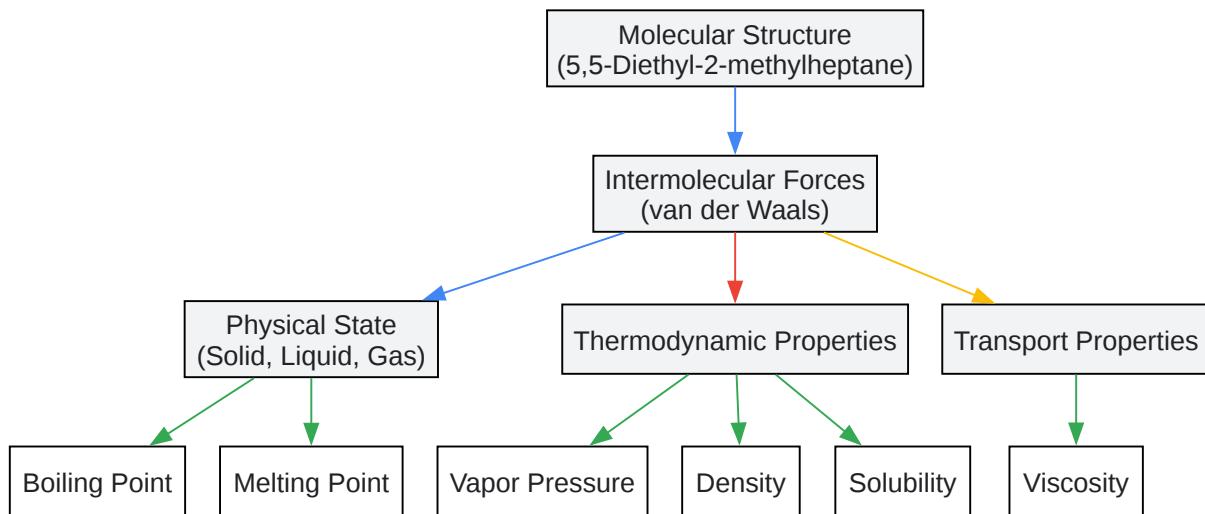


Figure 1: Relationship of Molecular Structure to Physicochemical Properties

[Click to download full resolution via product page](#)

Figure 1: Relationship of Molecular Structure to Physicochemical Properties

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5,5-Diethyl-2-methylheptane | C12H26 | CID 53424703 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. heptane, 5,5-diethyl-2-methyl- [webbook.nist.gov]
- 3. 12.6 Physical Properties of Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 4. byjus.com [byjus.com]
- 5. 5-Ethyl-2-MethylHeptane | 13475-78-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Properties of 5,5-Diethyl-2-methylheptane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14538938#physicochemical-properties-of-5-5-diethyl-2-methylheptane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com